An In-depth Technical Guide to Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride (CAS No. 1185309-33-4)
An In-depth Technical Guide to Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride (CAS No. 1185309-33-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and explores its potential biological activities and mechanisms of action based on the known pharmacology of its constituent pyrazine and piperidine moieties. Standardized experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Introduction
Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride is a synthetic organic compound featuring a pyrazine ring linked to a piperidine moiety via a methylamine bridge. The pyrazine nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperidine scaffold is a cornerstone in drug design, present in a multitude of pharmaceuticals targeting the central nervous system and other biological systems.[3][4] The combination of these two privileged structures in a single molecule suggests a high potential for novel pharmacological activities. This guide aims to consolidate the available information and provide a scientifically grounded framework for the investigation of this compound.
Chemical Identity and Physicochemical Properties
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IUPAC Name: N-(piperidin-4-ylmethyl)pyrazin-2-amine;hydrochloride
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CAS Number: 1185309-33-4[5]
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Molecular Formula: C₁₀H₁₇ClN₄[5]
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Molecular Weight: 228.72 g/mol [5]
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Appearance: Solid (predicted)[5]
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Purity: Typically available at ≥95%[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₄ | [5] |
| Molecular Weight | 228.72 g/mol | [5] |
| CAS Number | 1185309-33-4 | [5] |
| Physical State | Solid | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the reaction of 2-chloropyrazine with 4-(aminomethyl)piperidine. The piperidine nitrogen would likely require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent its competing nucleophilicity. The final step would involve the deprotection of the piperidine nitrogen to yield the desired hydrochloride salt.
Caption: Proposed synthetic pathway for Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 4-(((pyrazin-2-yl)amino)methyl)piperidine-1-carboxylate
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To a solution of 2-chloropyrazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq).
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Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
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Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Step 2: Synthesis of Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride
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Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable organic solvent, such as dioxane or diethyl ether.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.
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Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
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Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Predicted Analytical Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrazine ring protons, the piperidine ring protons, the methylene bridge protons, and the amine protons. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine and piperidine rings, as well as the methylene bridge. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amines), C-H stretching (aliphatic and aromatic), and C=N stretching (pyrazine ring).[8][9] |
Potential Biological Activities and Mechanism of Action
The biological activity of Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride has not been extensively reported. However, based on the known pharmacology of its constituent moieties, several potential therapeutic applications can be postulated.
Kinase Inhibition
Pyrazine derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[10][11] The pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[10] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more kinases.
Caption: Postulated mechanism of kinase inhibition.
Antimicrobial Activity
Both pyrazine and piperidine derivatives have demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens.[12][13][14] The mechanism of action for such compounds can be diverse, including inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Central Nervous System (CNS) Activity
The piperidine moiety is a common feature in many CNS-active drugs.[15] Its presence in the target molecule suggests potential interactions with neurotransmitter receptors or transporters. The overall physicochemical properties of the molecule will dictate its ability to cross the blood-brain barrier and exert central effects.
Experimental Protocols: Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.
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Reagents and Materials: Kinase of interest, appropriate substrate, ATP, assay buffer, 96- or 384-well plates, plate reader.
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Procedure:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the compound to obtain a range of concentrations.
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In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at the optimal temperature for the specific kinase.
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Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the compound concentration.[16]
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Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains using the broth microdilution method.[6][17]
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Reagents and Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microtiter plates, incubator.
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Procedure:
-
Prepare a standardized inoculum of the microbial strain.
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Perform serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.
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Inoculate each well with the standardized microbial suspension.
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Include positive (microbe with no compound) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
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Safety and Handling
As with any chemical compound, Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[9][12]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, combining the pharmacologically rich pyrazine and piperidine moieties, suggests a high potential for diverse biological activities, particularly in the areas of kinase inhibition and antimicrobial effects. This technical guide provides a foundational resource for researchers to further explore the synthesis, characterization, and biological evaluation of this intriguing molecule. The provided protocols offer a starting point for systematic investigation into its therapeutic potential.
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